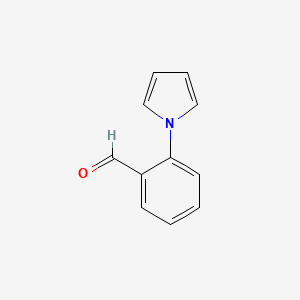

2-(1H-pyrrol-1-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITJMALLHCGYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406892 | |

| Record name | 2-(1H-pyrrol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31739-56-7 | |

| Record name | 2-(1H-pyrrol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-(1H-pyrrol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-pyrrol-1-yl)benzaldehyde is a bifunctional aromatic compound of significant interest in synthetic and medicinal chemistry. Featuring a reactive aldehyde group positioned ortho to a nucleophilic N-substituted pyrrole ring on a benzene core, this molecule serves as a versatile precursor for a variety of complex heterocyclic structures. The electronic interplay between the electron-rich pyrrole moiety and the electron-withdrawing benzaldehyde group imparts a unique reactivity profile, making it a valuable building block for the construction of novel pharmaceutical scaffolds and functional materials. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and reactivity, offering field-proven insights for its application in research and development.

Molecular Structure and Physicochemical Properties

The core structure consists of a pyrrole ring linked via its nitrogen atom to the C2 position of a benzaldehyde molecule. This arrangement dictates its chemical behavior, influencing both the electrophilicity of the carbonyl carbon and the nucleophilicity of the pyrrole ring.

Diagram of this compound Structure

Caption: Molecular structure of this compound.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

| CAS Number | 31739-56-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₉NO | [2][4] |

| Molecular Weight | 171.20 g/mol | [2][4] |

| Appearance | Yellow to brown solid or liquid | [1] |

| Melting Point | 156 °C | [n/a] |

| Boiling Point | 130 °C (at 0.45 Torr) | [n/a] |

| Topological Polar Surface Area (TPSA) | 22.0 Ų | [2][4] |

| LogP (predicted) | 2.29 | [2][4] |

| Hydrogen Bond Acceptors | 2 | [2][4] |

| Hydrogen Bond Donors | 0 | [2][4] |

| Rotatable Bonds | 2 | [2][4] |

| SMILES | C1=CC=C(C(=C1)C=O)N2C=CC=C2 | [2][4][6] |

| InChIKey | BITJMALLHCGYKF-UHFFFAOYSA-N | [6] |

Synthesis Protocol

The most direct and cited method for the preparation of this compound is the oxidation of the corresponding alcohol, [2-(1H-pyrrol-1-yl)phenyl]methanol. This precursor is synthesized via a Clauson-Kaas reaction between 2-aminobenzyl alcohol and 2,5-dimethoxytetrahydrofuran. The subsequent oxidation step provides the target aldehyde in high yield.

Diagram: Synthetic Pathway

Caption: Oxidation of the precursor alcohol to the target aldehyde.

Experimental Protocol: Oxidation of [2-(1H-pyrrol-1-yl)phenyl]methanol

This protocol is adapted from the procedure described by Garofalo et al. in Tetrahedron (2000).[7][8]

Materials:

-

[2-(1H-pyrrol-1-yl)phenyl]methanol

-

Activated Manganese (IV) oxide (MnO₂)

-

Anhydrous benzene

-

Standard reflux apparatus

-

Magnetic stirrer and heat source

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve [2-(1H-pyrrol-1-yl)phenyl]methanol (1.0 eq) in anhydrous benzene.

-

Addition of Oxidant: To the stirred solution, add activated manganese (IV) oxide (approximately 10 eq by weight). The causality for using a large excess of MnO₂ is to ensure complete conversion of the primary alcohol, as its activity can vary between batches. Benzene is chosen as the solvent for its inertness and appropriate boiling point for this heterogeneous reaction.

-

Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 16 hours.

-

Workup and Isolation: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the manganese dioxide and its reduced forms. The use of a filter aid like Celite is critical for efficiently separating the fine solid particles from the solution.

-

Purification: Wash the filter cake thoroughly with additional benzene or ethyl acetate to recover all the product. Combine the organic filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The resulting residue is this compound, which can be further purified by column chromatography if necessary. The reported yield for this transformation is 95%.[7]

Spectroscopic Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound. The following data is based on the expected spectral features for this structure.

Table 2: Expected Spectroscopic Data

| Technique | Data and Interpretation |

| ¹H NMR | Aldehyde Proton (CHO): A singlet expected around δ 9.9-10.1 ppm, deshielded by the carbonyl group. Aromatic Protons (Benzene Ring): Complex multiplets between δ 7.2-7.9 ppm (4H). The proton ortho to the aldehyde will be the most deshielded. Pyrrole Protons: Two distinct multiplets are expected. The α-protons (adjacent to N) around δ 6.8-7.0 ppm (2H) and the β-protons around δ 6.2-6.4 ppm (2H). |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-195 ppm. Aromatic Carbons: Multiple signals between δ 120-140 ppm. The carbon attached to the pyrrole nitrogen (C-N) and the carbon attached to the aldehyde group (C-CHO) will be distinct. Pyrrole Carbons: Two signals are expected: Cα around δ 122 ppm and Cβ around δ 110 ppm. |

| IR Spectroscopy | C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1710 cm⁻¹. C-H Stretch (Aldehyde): A characteristic medium intensity peak around 2820-2850 cm⁻¹ and a weaker one around 2720-2750 cm⁻¹. Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region. C-N Stretch: A band in the fingerprint region. |

| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z = 171, corresponding to the molecular weight. Fragmentation: A characteristic loss of the aldehyde proton (M-1) at m/z = 170 and loss of the formyl group (M-29) at m/z = 142. |

Reactivity Profile

The reactivity of this compound is governed by its two primary functional groups. The molecule's unique electronic nature—where the pyrrole ring acts as an electron-donating group and the aldehyde as an electron-withdrawing group—creates a rich chemical landscape for synthetic transformations.

Reactions at the Aldehyde Group

The carbonyl group is a classic electrophilic site, susceptible to attack by a wide range of nucleophiles. These reactions are foundational for extending the carbon skeleton and introducing new functionalities.

-

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate) in the presence of a basic catalyst like piperidine.[9][10] The reaction proceeds via nucleophilic addition followed by dehydration to yield an α,β-unsaturated product, a valuable Michael acceptor.[10] The choice of a mild amine base is crucial to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.[10]

-

Wittig Reaction: The aldehyde readily undergoes olefination with phosphorus ylides (Wittig reagents) to form alkenes.[2][11] This is a highly reliable method for C=C bond formation. The stereochemical outcome (E vs. Z alkene) is dependent on the nature of the ylide; unstabilized ylides typically favor the Z-alkene, while stabilized ylides yield the E-alkene.[6][12]

Diagram: Key Aldehyde Reactions

Caption: Common C-C bond-forming reactions at the aldehyde.

Reactions at the Pyrrole Ring

The pyrrole ring is a π-excessive heterocycle, making it highly activated towards electrophilic aromatic substitution. The substitution pattern is directed primarily to the C2 and C5 positions. However, in this molecule, these positions are blocked (C2 by the benzene ring linkage), meaning electrophilic attack would be directed to the remaining C3, C4, or C5 positions of the pyrrole ring or the meta position of the benzaldehyde ring. The high reactivity of the pyrrole ring often allows for milder reaction conditions compared to benzene.[1]

Applications in Medicinal Chemistry and Materials Science

The structural motif of this compound is a gateway to a variety of fused heterocyclic systems with potential biological activity. The ortho-positioning of the pyrrole and aldehyde groups is ideal for intramolecular cyclization reactions to form novel polycyclic scaffolds.

For instance, the related precursor, 2-(1H-pyrrol-1-yl)aniline, is used in the synthesis of pyrrolo[1,2-a]quinoxalines, a class of compounds investigated for various therapeutic properties.[13][14] It is a logical and field-proven extension that this compound can be transformed (e.g., via reductive amination followed by cyclization) into analogous fused systems, such as pyrrolo[1,2-a]benzazepines and related structures, which are of interest in the development of novel CNS agents and other therapeutics.[15]

The conjugated system formed from its condensation products also makes it a candidate for the synthesis of dyes and functional organic materials.[1]

Safety and Handling

This compound should be handled with standard laboratory precautions. It is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.

Conclusion

This compound is a strategically important synthetic intermediate. Its well-defined synthesis and the dual reactivity of its aldehyde and pyrrole functionalities provide chemists with a powerful tool for molecular construction. Understanding its chemical properties, reactivity, and handling requirements is key to successfully leveraging this versatile building block in the discovery and development of new medicines and materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemscene.com [chemscene.com]

- 5. This compound | CAS 31739-56-7 [matrix-fine-chemicals.com]

- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. researchgate.net [researchgate.net]

- 14. Copper-catalyzed oxidative cyclization of 2-(1 H-pyrrol-1-yl)aniline and alkylsilyl peroxides: a route to pyrrolo[1,2- a]quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antonio GAROFALO - Professori Ordinari [unical.it]

An In-depth Technical Guide to 2-(1H-pyrrol-1-yl)benzaldehyde (CAS: 31739-56-7)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-pyrrol-1-yl)benzaldehyde, identified by CAS number 31739-56-7, is an aromatic aldehyde of significant interest in synthetic organic chemistry. Its molecular architecture, featuring a pyrrole ring N-substituted at the ortho position of a benzaldehyde moiety, establishes it as a uniquely versatile bifunctional building block. This strategic arrangement of an electron-rich N-heterocycle adjacent to a reactive carbonyl group serves as a powerful linchpin for the construction of complex, fused heterocyclic systems. These resulting scaffolds, such as pyrrolo[1,2-a]quinolines and pyrrolo[1,2-a]quinoxalines, are prevalent in medicinal chemistry and materials science due to their diverse biological activities and functional properties. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

The compound typically appears as a yellow to brown solid or liquid, contingent on its purity. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 31739-56-7 | |

| Molecular Formula | C₁₁H₉NO | |

| Molecular Weight | 171.20 g/mol | |

| Melting Point | 156 °C | |

| Boiling Point | 130 °C (at 0.45 Torr) | |

| Density | 1.06 ± 0.1 g/cm³ (Predicted) | |

| SMILES | C1=CC=C(C(=C1)C=O)N2C=CC=C2 | |

| InChI | InChI=1S/C11H9NO/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-12/h1-9H |

Spectroscopic Characterization

The structural identity of this compound is unequivocally confirmed through standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic. The aldehyde proton (CHO) presents as a distinct singlet at a downfield chemical shift, typically around δ 9.8-10.5 ppm . The protons on the benzene and pyrrole rings appear in the aromatic region (approx. δ 6.0-8.0 ppm ). Specifically, the pyrrole protons adjacent to the nitrogen (H2', H5') are expected around δ 7.0-7.2 ppm, while the H3' and H4' protons appear further upfield around δ 6.2-6.4 ppm. The four protons of the ortho-substituted benzene ring will exhibit a complex multiplet pattern.

-

¹³C NMR Spectroscopy: The carbonyl carbon of the aldehyde is the most deshielded, appearing around δ 190 ppm . The remaining aromatic and heterocyclic carbons resonate in the δ 110-140 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically observed around 1700-1680 cm⁻¹ . Additional bands corresponding to C-H, C=C, and C-N vibrations of the aromatic systems are also present.

-

Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at an m/z value corresponding to its molecular weight (171.20).

Core Synthesis: The Ullmann Condensation

The most prevalent and industrially relevant synthesis of this compound is achieved via a copper-catalyzed Ullmann condensation. This reaction creates the critical C-N bond between the pyrrole nitrogen and the aromatic ring of a 2-halobenzaldehyde.

The choice of a copper catalyst is foundational to this transformation, as copper(I) species are known to effectively mediate the coupling of N-H bonds with aryl halides. The reaction requires a base to deprotonate the pyrrole, generating the pyrrolide anion, which is the active nucleophile. High-boiling polar aprotic solvents like DMSO or DMF are preferred to ensure solubility of the reagents and to facilitate the reaction, which often requires elevated temperatures. The inclusion of ligands, such as amino acids (e.g., L-proline) or N,N-dimethyl glycine, can chelate the copper catalyst, increasing its solubility and catalytic activity, thereby improving reaction rates and yields.

Representative Laboratory Protocol

-

Reagent Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add copper(I) iodide (5-10 mol%), potassium carbonate (2.0 equivalents), and the chosen ligand (e.g., L-proline, 20 mol%).

-

Solvent and Reactants: Add anhydrous DMSO, followed by pyrrole (1.2 equivalents) and 2-bromobenzaldehyde (1.0 equivalent).

-

Reaction Execution: Seal the flask and heat the mixture to 110-130 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the ortho-positioning of its two functional groups, which facilitates intramolecular cyclization reactions to form valuable fused heterocyclic scaffolds.

Key Transformations

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 2-(1H-pyrrol-1-yl)benzoic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. This carboxylic acid derivative is itself a valuable intermediate.

-

Reduction: Selective reduction of the aldehyde yields [2-(1H-pyrrol-1-yl)phenyl]methanol using mild reducing agents such as sodium borohydride (NaBH₄).

-

Condensation Reactions: The aldehyde group is a handle for various C-C bond-forming reactions, including Wittig, Horner-Wadsworth-Emmons, and Knoevenagel condensations, enabling the synthesis of a wide range of derivatives.

-

Intramolecular Cyclization: This is the most significant application. Under acidic or metal-catalyzed conditions, the aldehyde can react with the C5 position of the pyrrole ring in an electrophilic cyclization to form pyrrolo[1,2-a]quinoline derivatives. This transformation is a cornerstone for accessing a class of compounds with noted biological activity. Furthermore, the benzaldehyde is a direct precursor to derivatives like 2-(1H-pyrrol-1-yl)aniline (via oximation/reduction or reductive amination), which are key starting materials for synthesizing pyrrolo[1,2-a]quinoxalines through condensation and subsequent cyclization.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This compound serves as a critical entry point to more complex, rigid, and biologically relevant fused heterocyclic systems.

-

Anticancer Agents: The pyrrolo[1,2-a]quinoxaline core, readily accessible from this starting material, has been investigated for its potential as an anticancer agent.

-

Antimicrobial and Antiviral Research: Fused N-heterocycles are a cornerstone of antimicrobial and antiviral drug discovery. The ability to rapidly generate libraries of pyrroloquinoline and quinoxaline derivatives makes this aldehyde a valuable tool in screening for new therapeutic leads.

-

Enzyme Inhibition: The planar, aromatic nature of the derived scaffolds makes them suitable candidates for interacting with enzyme active sites. For example, derivatives have been explored as potential dual inhibitors of acetylcholinesterase (AChE) and BACE 1, enzymes relevant to Alzheimer's disease.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazard Profile: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust, fumes, or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, it is recommended to store under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(1H-pyrrol-1-yl)benzaldehyde for Advanced Research Applications

Abstract

This technical guide provides an in-depth analysis of the physical and chemical characteristics of 2-(1H-pyrrol-1-yl)benzaldehyde (CAS No: 31739-56-7). This compound, featuring a unique molecular architecture combining a pyrrole ring and a benzaldehyde moiety, presents significant opportunities in medicinal chemistry, materials science, and synthetic organic chemistry.[1] This document consolidates critical data on its structural features, physicochemical properties, spectral signatures, and reactivity profile. It is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the exploration and utilization of this versatile chemical intermediate.

Introduction: The Strategic Importance of N-Aryl Aldehydes

The strategic placement of a nitrogen-containing heterocycle, such as pyrrole, onto an aromatic aldehyde scaffold creates a molecule with bimodal reactivity and significant potential for constructing complex molecular frameworks. This compound is an exemplar of this class. The electron-rich nature of the pyrrole ring, coupled with the electrophilic character of the aldehyde's carbonyl group, offers multiple avenues for chemical modification.[1] This inherent duality makes it a valuable precursor for synthesizing a range of heterocyclic compounds, some of which are of interest for their potential biological activities.[1][2] The benzaldehyde core itself is a well-established building block in the pharmaceutical industry, used in the synthesis of everything from anticonvulsants to antimalarials, underscoring the potential utility of its derivatives.[3]

Molecular Structure and Identification

A precise understanding of the molecular structure is fundamental to predicting and interpreting the compound's behavior.

Nomenclature and Chemical Identifiers

-

Common Synonyms: 2-pyrrol-1-ylbenzaldehyde, 2-(1-pyrrolyl)benzaldehyde[4][5]

-

InChI: InChI=1S/C11H9NO/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-12/h1-9H[1][8]

-

SMILES: c1ccc(c(c1)C=O)n1cccc1[1]

Structural Representation

The molecule consists of a pyrrole ring N-substituted onto a benzene ring at the C2 position, ortho to an aldehyde functional group.[1] This specific arrangement influences the molecule's conformation and electronic properties.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and application in various experimental setups.

| Property | Value | Source(s) |

| Appearance | Yellow to brown liquid or solid | [1] |

| Melting Point | 156 °C | [4][5] |

| Boiling Point | 130 °C @ 0.45 Torr | [4][5] |

| Density (Predicted) | 1.06 ± 0.1 g/cm³ | [4][5] |

| pKa (Predicted) | -5.65 ± 0.70 | [4][5] |

| Solubility | Soluble in organic solvents; low solubility in water | [1] |

Expert Insights: The reported melting point of 156 °C suggests that at room temperature, the compound is a solid. The variation in its described state as a liquid or solid likely depends on its purity.[1] The high boiling point, even under reduced pressure, is consistent with its molecular weight and aromatic character. Its preference for organic solvents is typical for a molecule of this size and polarity.[1] For drug development purposes, its low aqueous solubility would classify it as a candidate for formulation strategies designed to enhance bioavailability, a common challenge for aromatic compounds.

Storage and Handling: Based on supplier recommendations, the compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) to prevent degradation.[5]

Synthesis and Purification

While specific, detailed protocols for the synthesis of this compound are not abundant in readily available literature, its structure suggests a logical synthetic pathway based on established named reactions. A plausible approach is the Ullmann condensation or a Buchwald-Hartwig amination.

Conceptual Synthetic Workflow: Ullmann Condensation

This approach involves the copper-catalyzed coupling of pyrrole with an ortho-halogenated benzaldehyde, such as 2-bromobenzaldehyde.

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol (Hypothetical)

-

Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon), add 2-bromobenzaldehyde (1.0 eq), pyrrole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.

-

Reaction: Heat the mixture to reflux (typically 120-150°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the final product.

Trustworthiness Note: This is a generalized protocol. The choice of catalyst, base, solvent, and temperature must be optimized to achieve a high yield. Side reactions, such as self-condensation of the aldehyde, are possible and must be managed through careful control of reaction conditions.

Spectroscopic and Analytical Profile

Infrared (IR) Spectroscopy

-

C=O Stretch (Aldehyde): A strong, sharp absorption is expected around 1700-1720 cm⁻¹. This is a highly characteristic peak for the carbonyl group in an aromatic aldehyde.[9]

-

C-H Stretch (Aldehyde): Two weaker bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹.[9]

-

Aromatic C=C Stretches: Multiple bands will appear in the 1440-1625 cm⁻¹ region, corresponding to the vibrations of the benzene and pyrrole rings.[9]

-

Aromatic C-H Stretches: Absorptions are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aldehyde Proton (-CHO): A singlet is expected to be significantly downfield, likely between δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.

-

Aromatic Protons (Benzene Ring): A complex multiplet pattern is expected between δ 7.0-8.0 ppm for the four protons on the substituted benzene ring.

-

Aromatic Protons (Pyrrole Ring): The pyrrole protons will likely appear as two distinct triplets (or multiplets) between δ 6.0-7.5 ppm. The protons at the 2,5-positions of the pyrrole ring will be distinct from the protons at the 3,4-positions.

-

-

¹³C NMR:

-

Carbonyl Carbon (-CHO): The aldehyde carbon will be the most downfield signal, expected around δ 190 ppm.

-

Aromatic Carbons: A series of signals will be present in the δ 110-150 ppm region, corresponding to the 11 aromatic carbons of the benzene and pyrrole rings.

-

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of the compound (171.20).[8]

-

Key Fragmentation Patterns: Common fragmentation would involve the loss of the aldehyde proton (M-1) or the entire formyl group (M-29), leading to fragments at m/z 170 and 142, respectively. The fragment at m/z 77, corresponding to a phenyl group, is also a common feature in the mass spectra of benzaldehyde derivatives.[10]

Reactivity and Applications in Drug Discovery

The unique combination of functional groups in this compound makes it a versatile intermediate for further chemical elaboration.

Reactivity Profile

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a wide range of reactions, including:

-

Pyrrole Ring: The electron-rich pyrrole ring is predisposed to electrophilic substitution reactions (e.g., halogenation, nitration), although the conditions must be carefully chosen to avoid polymerization or reaction at the benzaldehyde moiety.[1]

Potential Applications in Medicinal Chemistry

The scaffold of this compound is of significant interest in drug development. Pyrrole-containing compounds are known to exhibit a wide range of biological activities. Furthermore, the benzaldehyde group can act as a chemical handle to introduce pharmacophores or to link the molecule to other scaffolds.

-

Scaffold for Biologically Active Molecules: It serves as a starting material for synthesizing complex heterocyclic systems. For example, derivatives have been used to create dual inhibitors of acetylcholinesterase (AChE) and BACE1, enzymes implicated in Alzheimer's disease.[2]

-

Bioavailability Enhancement: The benzaldehyde moiety itself has been studied as a potential absorption promoter, capable of increasing the membrane permeability of drugs with low bioavailability by loosening the structure of the lipid bilayer.[11][12][13] This suggests that molecules incorporating this feature may possess favorable pharmacokinetic properties.

Conclusion

This compound is a chemical compound with a rich profile of physical and chemical properties that make it a valuable tool for synthetic and medicinal chemists. Its defined structure, combined with its dual reactivity, provides a solid platform for the rational design and synthesis of novel molecules with potential applications in pharmacology and materials science. This guide has consolidated the available data to provide a comprehensive overview, serving as a critical resource for researchers aiming to harness the potential of this versatile intermediate.

References

- 1. CAS 31739-56-7: this compound [cymitquimica.com]

- 2. Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 31739-56-7 [amp.chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. PubChemLite - this compound (C11H9NO) [pubchemlite.lcsb.uni.lu]

- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. youtube.com [youtube.com]

- 11. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(1H-pyrrol-1-yl)benzaldehyde: Structure, Synthesis, and Scientific Significance

Abstract: This technical guide provides a comprehensive examination of 2-(1H-pyrrol-1-yl)benzaldehyde, a heterocyclic aromatic compound of significant interest to the scientific community. The document elucidates its core molecular structure, physicochemical properties, and detailed spectroscopic profile. A robust, field-proven synthetic protocol via the Buchwald-Hartwig amination is presented, including mechanistic insights and the rationale behind methodological choices. Furthermore, this guide explores the molecule's role as a versatile synthetic intermediate, particularly as a scaffold in the design of complex heterocyclic systems and bioactive molecules for drug development. This paper is intended for researchers, medicinal chemists, and process development scientists seeking an authoritative resource on this valuable chemical entity.

Molecular Identity and Physicochemical Properties

This compound is an organic compound featuring a benzaldehyde moiety where the C2 position (ortho to the aldehyde) is substituted with the nitrogen atom of a pyrrole ring.[1] This unique arrangement of two distinct aromatic systems—the electron-poor benzaldehyde and the electron-rich pyrrole—imparts notable reactivity and makes it a valuable precursor in synthetic chemistry.[1]

Nomenclature and Structural Identifiers

A consistent and unambiguous identification is critical for regulatory compliance, procurement, and literature searches. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 31739-56-7 | [1][2][3] |

| Molecular Formula | C₁₁H₉NO | [1][2][4][5] |

| Molecular Weight | 171.20 g/mol | [2] |

| SMILES | c1ccc(c(c1)C=O)n1cccc1 | [1][2][4] |

| InChI | InChI=1S/C11H9NO/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-12/h1-9H | [1][4] |

Core Structural Features

The molecule's architecture is defined by the direct N-C bond between the pyrrole and benzene rings. This linkage creates a sterically hindered environment around the aldehyde group, which can influence its reactivity in subsequent transformations. The relative orientation of the two rings is flexible, allowing for rotation around the C-N bond.

Caption: Molecular structure of this compound.

Physicochemical Data

The physical properties determine the compound's handling, storage, and application conditions. It is typically a yellow to brown solid or liquid, a state dependent on its purity.[1]

| Property | Value | Notes |

| Appearance | Yellow to brown liquid or solid | [1] |

| Boiling Point | 130 °C @ 0.45 Torr | [3] |

| Storage Temp. | 2-8°C under inert gas (Nitrogen/Argon) | [3] |

| Solubility | Soluble in common organic solvents; low solubility in water | [1] |

| H-Bond Acceptors | 2 | [2] |

| H-Bond Donors | 0 | [2] |

| Rotatable Bonds | 2 | [2] |

Synthesis and Mechanistic Considerations

The synthesis of N-aryl pyrroles is a cornerstone of modern organic chemistry. For the specific case of this compound, a palladium-catalyzed cross-coupling reaction represents the most efficient and reliable approach, offering high yields and functional group tolerance compared to older methods like the Ullmann condensation, which often requires harsh conditions.

Recommended Synthetic Protocol: Buchwald-Hartwig Amination

This protocol outlines a robust method for the synthesis of the title compound from commercially available starting materials: 2-bromobenzaldehyde and pyrrole.

Rationale for Method Selection: The Buchwald-Hartwig amination is selected for its superior performance in forming aryl C-N bonds. It operates under relatively mild conditions, exhibits broad substrate scope, and its catalytic nature makes it highly efficient. The choice of a bulky phosphine ligand (e.g., XPhos) is critical; it facilitates the reductive elimination step, which is often rate-limiting, and prevents catalyst decomposition. Sodium tert-butoxide is an effective base for deprotonating the pyrrole N-H, enabling its entry into the catalytic cycle.

Caption: Experimental workflow for Buchwald-Hartwig synthesis.

Detailed Step-by-Step Methodology

Materials:

-

2-Bromobenzaldehyde (1.0 eq)

-

Pyrrole (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

Procedure:

-

Vessel Preparation: To a dry, oven-baked Schlenk flask, add 2-bromobenzaldehyde, Pd₂(dba)₃, XPhos, and NaOtBu.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is crucial as the Pd(0) catalyst is sensitive to oxidation.

-

Reagent Addition: Through a syringe, add anhydrous toluene, followed by pyrrole. The solvent must be anhydrous to prevent quenching the strong base and interfering with the catalytic cycle.

-

Reaction: Seal the flask and heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by periodically taking aliquots for analysis by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and saturated brine solution to remove inorganic salts.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Spectroscopic and Analytical Profile

Structural confirmation is unequivocally achieved through a combination of spectroscopic techniques. The predicted data below are based on the known effects of the constituent functional groups.

| Technique | Feature | Predicted Chemical Shift / Value | Rationale |

| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.9-10.2 ppm (s) | The carbonyl group is highly deshielding. The proton is a singlet due to the lack of adjacent protons.[6][7] |

| Aromatic Protons (Benzene) | δ 7.2-8.0 ppm (m) | Complex multiplet pattern due to ortho, meta, and para positions relative to two different substituents. | |

| Aromatic Protons (Pyrrole) | δ 6.2-7.0 ppm (m) | Pyrrole protons appear in a characteristic pattern, typically as two multiplets. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 190-195 ppm | Aldehyde carbonyls are characteristically found far downfield. |

| Aromatic Carbons | δ 110-145 ppm | A complex set of signals corresponding to the 9 unique aromatic carbons in the two rings. | |

| IR Spec. | C=O Stretch (Aldehyde) | 1690-1715 cm⁻¹ (strong) | A strong, sharp absorption characteristic of an aromatic aldehyde.[8] |

| C=C Stretch (Aromatic) | 1500-1600 cm⁻¹ (medium) | Typical vibrations for benzene and pyrrole rings.[8] | |

| C-H Stretch (Aromatic) | 3000-3100 cm⁻¹ (weak) | Characteristic C-H stretches for sp² hybridized carbons. | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z = 171.07 | Corresponds to the molecular weight of C₁₁H₉NO.[4] |

Applications in Research and Drug Development

The true value of this compound lies in its utility as a molecular scaffold and synthetic intermediate. Its bifunctional nature—possessing both an electrophilic aldehyde and a nucleophilic pyrrole ring system—opens avenues for diverse chemical transformations.

Role as a Versatile Synthetic Intermediate

The aldehyde group can undergo a vast array of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions (e.g., Wittig, Knoevenagel) to form C-C bonds.[9] These transformations allow for the elaboration of the benzaldehyde portion of the molecule into more complex functionalities.

Scaffold for Bioactive Molecules

Both pyrrole and benzaldehyde are common motifs in pharmacologically active compounds.[9][10] Pyrrole derivatives have been investigated for a range of activities, including as dual inhibitors of enzymes implicated in Alzheimer's disease.[10] Benzaldehyde itself has been studied as a potential absorption promoter for drugs with low bioavailability.[11][12] This parent molecule serves as an excellent starting point for synthesizing libraries of compounds for high-throughput screening in drug discovery programs.

Precursor for Fused Heterocyclic Systems

The ortho positioning of the pyrrole and aldehyde groups is synthetically powerful. It allows for intramolecular cyclization reactions to construct novel, rigid, fused heterocyclic systems. For example, a Friedel-Crafts-type acylation or a condensation reaction could be envisioned to form a new ring connecting the two existing ones, leading to complex polycyclic aromatic structures of interest in materials science and medicinal chemistry.[1][13]

Caption: Logical map of the molecule's synthetic utility.

Conclusion

This compound is more than a simple organic compound; it is a strategically designed building block for advanced chemical synthesis. Its well-defined structure, accessible synthesis, and dual-functional nature make it an invaluable tool for researchers in drug development and materials science. The protocols and data presented in this guide provide a solid foundation for its effective utilization in the laboratory, enabling the exploration and creation of novel molecular architectures with significant scientific and therapeutic potential.

References

- 1. CAS 31739-56-7: this compound [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 31739-56-7 [amp.chemicalbook.com]

- 4. PubChemLite - this compound (C11H9NO) [pubchemlite.lcsb.uni.lu]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. nbinno.com [nbinno.com]

- 10. Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(1H-pyrrol-1-yl)benzaldehyde

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[1] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-(1H-pyrrol-1-yl)benzaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. We will explore the theoretical basis for the expected chemical shifts and coupling constants, drawing comparisons to parent structures like benzaldehyde and N-substituted pyrroles. This document is intended for researchers, scientists, and drug development professionals, providing not only spectral interpretation but also the causality behind experimental choices and a robust, validated protocol for data acquisition.

Introduction: The Structural Significance of this compound

The molecule this compound incorporates two electronically distinct aromatic systems: an electron-deficient benzaldehyde ring and an electron-rich pyrrole ring.[2] The ortho-substitution pattern forces a non-planar conformation, influencing the electronic communication between the two rings. The aldehyde group is a potent electron-withdrawing group (EWG), which significantly deshields adjacent protons and carbons.[1] Conversely, the pyrrole ring, as an N-aryl substituent, modulates the electronic environment of the benzaldehyde moiety. Accurate structural confirmation via NMR is paramount for researchers utilizing this compound in multi-step syntheses, ensuring the correct isomeric form and purity before proceeding. This guide serves to deconstruct its complex NMR spectra, providing a foundational understanding for its characterization.

Molecular Structure and IUPAC Numbering

A standardized numbering system is critical for unambiguous spectral assignment. The following diagram illustrates the IUPAC numbering for this compound, which will be used throughout this guide.

Caption: IUPAC numbering scheme for this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to be complex, with distinct regions for the aldehyde, aromatic, and pyrrolic protons. The chemical shifts are highly influenced by anisotropic and electronic effects from the constituent rings and the carbonyl group.

Aldehyde Proton (H7)

The aldehyde proton is the most deshielded proton in the molecule due to the powerful electron-withdrawing nature and magnetic anisotropy of the carbonyl group.[3]

-

Expected Chemical Shift (δ): 9.8 – 10.2 ppm. This downfield shift is characteristic of aldehyde protons and clearly distinguishes them from aromatic protons.[4][5]

-

Multiplicity: Singlet (s). With no adjacent protons, this signal will appear as a sharp singlet, assuming no long-range coupling is resolved.

Benzaldehyde Ring Protons (H3, H4, H5, H6)

The four protons on the benzaldehyde ring form a complex second-order (or ABCD) spin system, typical for 1,2-disubstituted benzene rings. Their chemical shifts are dictated by the combined electronic effects of the aldehyde (EWG) and the pyrrole group.

-

H6: This proton is ortho to the strongly electron-withdrawing aldehyde group, leading to significant deshielding. It is expected to be the most downfield of the aromatic signals. Expected multiplicity is a doublet of doublets (dd).

-

H3: This proton is ortho to the pyrrole substituent and meta to the aldehyde. Its chemical shift will be influenced by both groups.

-

H4 & H5: These protons are further from the substituents and will likely resonate in the middle of the aromatic region, with complex multiplicities due to mutual coupling.

Pyrrole Ring Protons (H2', H3', H4', H5')

In N-substituted pyrroles, the α-protons (H2', H5') and β-protons (H3', H4') are chemically distinct.[2]

-

α-Protons (H2', H5'): These protons, adjacent to the nitrogen, typically resonate downfield compared to the β-protons in N-aryl pyrroles. They are expected to appear as a triplet-like signal (more accurately, a doublet of doublets).

-

β-Protons (H3', H4'): These protons are more shielded and will appear upfield relative to the α-protons, also as a triplet-like signal. The attachment of the bulky and anisotropic benzaldehyde group to the nitrogen will influence the precise chemical shifts.[6]

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| H7 (CHO) | 9.8 – 10.2 | s | - | Highly deshielded by C=O group. |

| H6 | 7.9 – 8.1 | dd | ~7.5, ~1.5 | Ortho to CHO group, most deshielded aromatic proton. |

| H3, H4, H5 | 7.2 – 7.8 | m | - | Complex, overlapping multiplet (ABCD system). |

| H2', H5' (α-pyrrole) | 6.8 – 7.2 | t (dd) | ~2.2 | Adjacent to nitrogen. |

| H3', H4' (β-pyrrole) | 6.2 – 6.5 | t (dd) | ~2.2 | Shielded relative to α-protons. |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, will show 11 distinct signals for each unique carbon atom. The chemical shifts are highly diagnostic of the carbon's electronic environment.

Carbonyl Carbon (C7)

The carbonyl carbon of the aldehyde is the most deshielded carbon in the spectrum due to the double bond to the highly electronegative oxygen atom.

-

Expected Chemical Shift (δ): 190 – 195 ppm. This is a characteristic chemical shift for benzaldehyde carbonyl carbons.[7]

Benzaldehyde Ring Carbons (C1-C6)

The chemical shifts of the six carbons in the benzene ring are influenced by the substituent effects.

-

C1 (ipso-CHO): This carbon, attached to the aldehyde, will be significantly deshielded.

-

C2 (ipso-Pyrrole): This carbon, attached to the pyrrole nitrogen, will also show a distinct chemical shift.

-

C3-C6 (CH): The four protonated carbons will have shifts in the typical aromatic range (120-140 ppm), with their exact values determined by their position relative to the two substituents. Substituent chemical shift (SCS) increments can be used for a rough prediction.[7]

Pyrrole Ring Carbons (C2'-C5')

The chemical shifts of the pyrrole carbons are sensitive to the N-substituent.[8]

-

α-Carbons (C2', C5'): These carbons, adjacent to the nitrogen, are typically found downfield of the β-carbons.

-

β-Carbons (C3', C4'): These carbons are generally more shielded.

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C7 (C=O) | 190 – 195 | Most downfield signal, characteristic of an aldehyde. |

| C1, C2 (ipso) | 135 – 150 | Quaternary carbons, often have lower intensity. |

| C3, C4, C5, C6 | 120 – 135 | Protonated aromatic carbons. |

| C2', C5' (α-pyrrole) | 120 – 125 | Deshielded relative to β-carbons. |

| C3', C4' (β-pyrrole) | 110 – 115 | Shielded relative to α-carbons. |

Experimental Protocols

Obtaining high-quality, reproducible NMR spectra requires meticulous sample preparation and the selection of appropriate acquisition parameters.[2] The following protocols are designed to be self-validating, ensuring high data integrity.

Sample Preparation

-

Purity Check: Ensure the sample of this compound is of high purity (>98%) to avoid signals from impurities that could complicate spectral interpretation.

-

Solvent Selection: Use a high-purity deuterated solvent, typically deuterated chloroform (CDCl₃), as it is effective at dissolving a wide range of organic compounds and has well-known residual solvent peaks.[4] Other solvents like DMSO-d₆ can be used if solubility is an issue, but be aware that solvent effects can alter chemical shifts.[9][10]

-

Concentration: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.[4]

-

Homogenization: Vortex the sample for 30 seconds to ensure a homogeneous solution.

NMR Data Acquisition Workflow

The logical workflow for complete structural elucidation involves initial 1D spectral acquisition followed by 2D correlation experiments for unambiguous assignment.

Caption: Logical workflow for NMR-based structural elucidation.

Recommended Spectrometer Parameters

¹H NMR Acquisition:

-

Spectrometer Frequency: ≥400 MHz

-

Pulse Program: Standard single pulse (zg30)

-

Acquisition Time (AQ): ~3-4 seconds

-

Relaxation Delay (D1): 2 seconds. This ensures most protons have fully relaxed before the next pulse, allowing for accurate integration.

-

Number of Scans (NS): 8-16, signal-to-noise dependent.

¹³C NMR Acquisition:

-

Pulse Program: Standard single pulse with proton decoupling (zgpg30)

-

Decoupling: Broadband proton decoupling to simplify the spectrum to singlets.

-

Acquisition Time (AQ): ~1-2 seconds

-

Relaxation Delay (D1): 2-5 seconds. A longer delay is often necessary for quaternary carbons (like C1, C2, C7), which have longer relaxation times.

-

Number of Scans (NS): ≥1024, as ¹³C has a much lower natural abundance than ¹H.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich in structural information. The aldehyde proton provides a highly diagnostic singlet near 10 ppm, while the aromatic and pyrrolic regions exhibit complex but interpretable patterns. A thorough analysis, grounded in the fundamental principles of substituent effects and spin-spin coupling, allows for the complete and unambiguous assignment of all signals. The experimental protocols and workflow detailed in this guide provide a robust framework for obtaining high-quality data, ensuring the structural integrity of this valuable synthetic intermediate for researchers in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

An In-depth Technical Guide to the Theoretical and Computational-Based Studies of 2-(1H-pyrrol-1-yl)benzaldehyde

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-(1H-pyrrol-1-yl)benzaldehyde. By integrating established synthetic methodologies with advanced computational analysis, we present a thorough exploration of its structural, spectroscopic, and electronic properties. This document is designed to serve as a foundational resource for future research and application development involving this promising heterocyclic compound.

Introduction: The Significance of Pyrrole-Benzaldehyde Scaffolds

Pyrrole and its derivatives are fundamental heterocyclic structures that form the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] The incorporation of a pyrrole moiety into a benzaldehyde framework, as in this compound, creates a molecule with unique electronic and conformational characteristics. The electron-rich nature of the pyrrole ring and the electrophilic character of the benzaldehyde group suggest a rich chemical landscape for derivatization and application.[3][4] Compounds bearing this scaffold are of significant interest in medicinal chemistry due to the diverse biological activities associated with pyrrole-based molecules, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6] A thorough understanding of the synthesis, and the structural and electronic properties of this compound is therefore crucial for unlocking its full potential in drug discovery and materials science.

Synthesis of this compound: Established Methodologies

The synthesis of N-aryl pyrroles, such as this compound, is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent and reliable methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[7] This method typically involves the coupling of an aryl halide with a nitrogen-containing heterocycle, such as pyrrole, in the presence of a copper catalyst and a base at elevated temperatures.[8][9][10]

Conceptual Workflow for Ullmann Condensation:

Figure 1: Conceptual workflow for the synthesis of this compound via Ullmann condensation.

Experimental Protocol (Adapted from general Ullmann N-arylation procedures):

-

To a stirred solution of 2-bromobenzaldehyde (1.0 eq) and pyrrole (1.2 eq) in dimethylformamide (DMF), add copper(I) iodide (0.1 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for C-N bond formation.[11][12] This method offers milder reaction conditions and often higher yields compared to the Ullmann condensation.[13][14]

Conceptual Workflow for Buchwald-Hartwig Amination:

Figure 2: Conceptual workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Experimental Protocol (Adapted from general Buchwald-Hartwig N-arylation procedures):

-

In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine 2-bromobenzaldehyde (1.0 eq), pyrrole (1.2 eq), cesium carbonate (1.5 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).

-

Add anhydrous toluene as the solvent.

-

Heat the reaction mixture to 80-110 °C and stir for 8-16 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region. The aldehyde proton should appear as a singlet at a downfield chemical shift, typically around 10 ppm. The protons on the benzaldehyde ring will exhibit splitting patterns dependent on their substitution, and the protons of the pyrrole ring will also show characteristic multiplets.[17]

¹³C NMR: The carbon NMR spectrum will be distinguished by the carbonyl carbon of the aldehyde group, which is expected to resonate at approximately 190-193 ppm.[15] The remaining aromatic carbons of both the benzene and pyrrole rings will appear in the typical downfield region for sp²-hybridized carbons.

| Predicted NMR Data for this compound | |

| ¹H NMR (ppm) | Aldehyde-H: ~10.0 (s, 1H), Aromatic-H: 7.0-8.0 (m, 8H) |

| ¹³C NMR (ppm) | C=O: ~192.0, Aromatic-C: 110-140 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the range of 1680-1710 cm⁻¹.[18][19][20][21] Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while C-H bending vibrations will appear in the fingerprint region.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic rings and the n → π* transition of the carbonyl group.[22][23][24][25] The conjugation between the pyrrole and benzaldehyde moieties will likely result in a red-shift of the absorption maxima compared to the individual chromophores.

Theoretical and Computational Studies

To gain deeper insight into the molecular properties of this compound, we turn to computational chemistry. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for investigating the geometry, electronic structure, and spectroscopic properties of molecules.[3][12][26]

Computational Workflow:

Figure 3: A typical computational workflow for the theoretical study of this compound.

Conformational Analysis

The rotational barrier around the C-N bond connecting the pyrrole and benzene rings is a key determinant of the molecule's overall shape and potential for biological activity. DFT calculations can be employed to explore the potential energy surface and identify the most stable conformers.[27][28][29] Steric hindrance between the ortho-aldehyde group and the pyrrole ring will likely lead to a non-planar arrangement in the ground state.

Electronic Properties

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO will likely be centered on the electron-withdrawing benzaldehyde moiety. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and electronic excitation energy.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. For this compound, the MEP will show regions of negative potential around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack.

Simulated Spectra

TD-DFT for UV-Vis Spectra: TD-DFT calculations can predict the electronic transitions and simulate the UV-Vis absorption spectrum.[20][30] This allows for a direct comparison with experimental data and aids in the assignment of the observed absorption bands.

DFT for Vibrational Spectra: Frequency calculations at the DFT level can simulate the IR spectrum, providing theoretical vibrational frequencies that can be correlated with experimental IR data to confirm the molecular structure.[19][20]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic interactions within the molecule.[13][14][31] It can quantify the extent of electron delocalization and hyperconjugative interactions between the pyrrole and benzaldehyde rings, offering a deeper understanding of the electronic communication between these two fragments.

Potential Applications in Drug Development

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The diverse biological activities of pyrrole-containing compounds, coupled with the reactive handle of the aldehyde group for further functionalization, make this molecule an attractive starting point for medicinal chemistry campaigns.[3][4][5][6] Potential areas of application include the development of new anticancer, anti-inflammatory, and antimicrobial agents.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, spectroscopic characterization, and computational analysis of this compound. By leveraging established synthetic protocols and powerful theoretical methods, we have constructed a detailed molecular portrait of this important heterocyclic compound. The insights presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, and to stimulate further investigation into the promising applications of this versatile molecular scaffold.

References

- 1. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 2. Pyrrole studies. Part XVI. Conformational studies of 6-aryl-6-di-methylamino-2-azafulvenes [2-aryl(dimethylamino)methylenepyrroles] - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. alliedacademies.org [alliedacademies.org]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Copper-catalyzed N-arylation of pyrroles: an overview - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.rug.nl [research.rug.nl]

- 13. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Buchwald–Hartwig reaction: an update | Semantic Scholar [semanticscholar.org]

- 15. rsc.org [rsc.org]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. Benzaldehyde [webbook.nist.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

- 25. Benzaldehyde [webbook.nist.gov]

- 26. researchgate.net [researchgate.net]

- 27. longdom.org [longdom.org]

- 28. longdom.org [longdom.org]

- 29. longdom.org [longdom.org]

- 30. mdpi.com [mdpi.com]

- 31. benchchem.com [benchchem.com]

solubility profile of 2-(1H-pyrrol-1-yl)benzaldehyde

An In-Depth Technical Guide to the Solubility Profile of 2-(1H-pyrrol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical physicochemical property that dictates its behavior in various chemical and biological systems. For this compound, a molecule of interest in medicinal chemistry and material science, understanding its solubility profile is paramount for its application in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the theoretical and experimental aspects of the solubility of this compound, offering insights into its behavior in different solvent systems and providing detailed protocols for its empirical determination.

Introduction to this compound and the Significance of its Solubility

This compound is an organic compound featuring a benzaldehyde moiety with a pyrrole ring attached at the ortho position.[1] Its chemical structure, combining an aromatic aldehyde with an electron-rich five-membered heterocycle, makes it a valuable building block in organic synthesis and a scaffold for the development of novel therapeutic agents and materials.[1]

The solubility of a compound is defined as the maximum amount of that substance that can be dissolved in a specified amount of a solvent at a given temperature and pressure to form a saturated solution.[2] In the context of drug discovery and development, solubility is a cornerstone of a compound's developability profile. Poor aqueous solubility can lead to low bioavailability, hindering a drug's therapeutic efficacy. Conversely, understanding a compound's solubility in various organic solvents is crucial for its synthesis, purification, and formulation.

This guide will delve into the predicted and expected solubility of this compound, underpinned by its physicochemical properties. Furthermore, it will equip the researcher with robust experimental protocols to determine its solubility profile accurately.

Physicochemical Properties of this compound

A compound's solubility is intrinsically linked to its molecular structure and resulting physicochemical properties. The table below summarizes the key known and predicted properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO | [1][3] |

| Molecular Weight | 171.20 g/mol | [3] |

| Appearance | Yellow to brown liquid or solid | [1] |

| Melting Point | 156 °C | [4] |

| Boiling Point | 130 °C at 0.45 Torr | [4] |

| Predicted LogP | 2.2898 | [3] |

| Predicted pKa | -5.65 ± 0.70 | [4] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Topological Polar Surface Area (TPSA) | 22 Ų | [3] |

The predicted LogP value of 2.2898 suggests that this compound is a moderately lipophilic compound, indicating a preference for non-polar environments over aqueous media. The absence of hydrogen bond donors and the presence of two acceptors (the nitrogen in the pyrrole ring and the oxygen of the aldehyde) will also influence its interactions with protic and aprotic solvents.

Theoretical Solubility Profile and Predictive Modeling

The adage "like dissolves like" provides a fundamental framework for predicting solubility.[5] This principle states that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents: Polar solvents, such as water and ethanol, have large dipole moments and are effective at solvating polar molecules and ions.

-

Non-polar Solvents: Non-polar solvents, like hexane and toluene, have small or no dipole moments and are better at dissolving non-polar solutes.

Based on the structure of this compound, which contains both a polar aldehyde group and a largely non-polar aromatic system, a nuanced solubility profile can be anticipated. It is expected to have low solubility in water and higher solubility in organic solvents.[1]

Modern computational chemistry offers a suite of tools for the in silico prediction of solubility.[2] These methods range from quantitative structure-property relationship (QSPR) models, which use molecular descriptors to statistically correlate with solubility, to more rigorous physics-based approaches that calculate the free energy of solvation.[6][7] Machine learning algorithms are also increasingly being employed to develop highly accurate predictive models for drug solubility.[8] For novel compounds like this compound, where experimental data may be scarce, these predictive tools can provide valuable initial estimates of solubility.

Expected Qualitative Solubility Profile

The following table provides the expected qualitative solubility of this compound in a range of common laboratory solvents, based on its structural features and predicted physicochemical properties.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The polar aldehyde group can interact with protic solvents, but the large non-polar aromatic rings will limit solubility. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents can effectively solvate the polar aldehyde group without the energetic cost of disrupting a strong hydrogen-bonding network. |

| Non-polar | Hexane, Toluene, Dichloromethane | Moderate to High | The significant non-polar character of the molecule will favor solubility in these solvents. |

| Aqueous Acid | 5% Hydrochloric Acid | Low | The pyrrole nitrogen is not significantly basic, and the aldehyde is a weak base; protonation is unlikely to substantially increase aqueous solubility. |

| Aqueous Base | 5% Sodium Hydroxide | Low | The molecule lacks acidic protons, so it is not expected to be deprotonated by a dilute base to form a more soluble salt. |

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility requires carefully designed and executed experiments. Below are protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Testing

This method provides a rapid assessment of a compound's solubility in various solvents and can be used to classify the compound based on its functional groups.[9][10]

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

Solvents: Water, Diethyl Ether, 5% HCl, 5% NaOH, 5% NaHCO₃

-

Litmus paper

Procedure:

-

Add approximately 25 mg of this compound to a small test tube.

-

Add 0.75 mL of the test solvent in small portions, vortexing vigorously after each addition.

-

Observe whether the solid dissolves completely.

-

If the compound is water-soluble, test the pH of the solution with litmus paper to determine if it is acidic, basic, or neutral.[10]

-

If the compound is insoluble in water, proceed to test its solubility in 5% HCl and 5% NaOH to assess for basic and acidic functional groups, respectively.[9][10]

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvent(s)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure a saturated solution.

-

Seal the vials and place them on an orbital shaker in a constant temperature bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After the incubation period, allow the vials to stand to let the excess solid settle.

-

Centrifuge the samples to further separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis method.

-

Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Conclusion

The is a critical parameter for its successful application in scientific research and development. While its moderately lipophilic nature suggests limited aqueous solubility and good solubility in organic solvents, this guide has provided the theoretical framework and practical methodologies to precisely determine its behavior in any solvent system of interest. By combining predictive modeling with rigorous experimental validation, researchers can gain a comprehensive understanding of this compound's solubility, thereby accelerating its journey from the laboratory to potential real-world applications.

References

- 1. CAS 31739-56-7: this compound [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 31739-56-7 [amp.chemicalbook.com]

- 5. chem.ws [chem.ws]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

fundamental reactivity of the pyrrole and benzaldehyde moieties

An In-Depth Technical Guide on the Fundamental Reactivity of Pyrrole and Benzaldehyde Moieties